4-(Dimethylamino)-2-nitrobenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
830334-37-7 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
4-(dimethylamino)-2-nitrobenzohydrazide |
InChI |
InChI=1S/C9H12N4O3/c1-12(2)6-3-4-7(9(14)11-10)8(5-6)13(15)16/h3-5H,10H2,1-2H3,(H,11,14) |
InChI Key |
CISXIEUJDAHLBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 Dimethylamino 2 Nitrobenzohydrazide and Its Derivatives
Synthesis Routes to 4-(Dimethylamino)-2-nitrobenzohydrazide and Related Benzohydrazides
The synthesis of benzohydrazides, including the title compound, typically commences from the corresponding benzoic acid or its ester derivative. These methods can be broadly categorized into conventional and green chemistry approaches.
Conventional Ester Aminolysis Methods
The traditional and most widely employed method for the synthesis of benzohydrazides is a two-step process that begins with a carboxylic acid. nih.govnih.gov The initial step involves the esterification of the parent benzoic acid, in this case, 4-(dimethylamino)-2-nitrobenzoic acid. This is commonly achieved by refluxing the acid in an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. nih.govnih.gov This reaction yields the corresponding methyl or ethyl ester.
The subsequent and defining step is the hydrazinolysis of the ester. nih.gov The purified ester is refluxed with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent like ethanol. rsc.org The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (-OR) and the formation of the stable benzohydrazide (B10538) product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). fip.org Upon completion, the product, this compound, is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and recrystallization to obtain a pure solid product. rsc.org
Table 1: Conventional Synthesis of Benzohydrazides
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Esterification | 4-(Dimethylamino)-2-nitrobenzoic acid, Methanol | Conc. H₂SO₄, Reflux | Methyl 4-(dimethylamino)-2-nitrobenzoate |
Emerging Green Chemistry Approaches in Hydrazide Synthesis
In recent years, there has been a significant shift towards more environmentally benign synthetic methods. Green chemistry principles have been applied to the synthesis of hydrazides to reduce reaction times, energy consumption, and the use of hazardous solvents. fip.orgneliti.com
Microwave-assisted synthesis has emerged as a prominent green alternative. fip.orghilarispublisher.comfip.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times from hours to minutes. neliti.comhilarispublisher.com The synthesis of benzohydrazides from their corresponding esters and hydrazine hydrate can be efficiently carried out under microwave irradiation, frequently in higher yields compared to conventional heating. fip.orgfip.org In some cases, this method can be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net
Another green approach is mechanochemistry, which involves conducting reactions in the solid state by grinding the reactants together, often without the need for a solvent. researchgate.netnih.gov This solvent-free method is not only environmentally friendly but can also lead to the formation of pure products directly, minimizing the need for complex purification steps. researchgate.netresearchgate.net
Formation of Hydrazone Derivatives from Benzohydrazides
The hydrazide functional group is a versatile building block for further molecular elaboration, most notably through the formation of hydrazones.
Condensation Reactions with Aldehydes and Ketones
Benzohydrazides readily undergo condensation reactions with a wide variety of aldehydes and ketones to form the corresponding N'-substituted benzylidenebenzohydrazides, commonly known as hydrazones. nih.govbiointerfaceresearch.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (an imine or azomethine group). researchgate.net
The reaction is typically carried out by refluxing equimolar amounts of the benzohydrazide and the carbonyl compound in a suitable solvent, most commonly ethanol or methanol. nih.govbiointerfaceresearch.commdpi.com In many cases, a few drops of a catalyst, such as glacial acetic acid, are added to facilitate the dehydration step. hilarispublisher.com The resulting hydrazone derivatives are often crystalline solids that can be easily purified by recrystallization. mdpi.com
Targeted Synthesis of N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzohydrazide and Analogues
The synthesis of specific hydrazone derivatives, such as N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzohydrazide, follows the general procedure described above. In this case, 4-nitrobenzohydrazide (B182513) is reacted with 4-(dimethylamino)benzaldehyde. researchgate.net The reaction is typically performed by refluxing the two reactants in ethanol. researchgate.net The product, a brightly colored solid, precipitates from the solution upon cooling and can be collected by filtration.
This targeted synthetic approach allows for the systematic modification of the molecular structure by varying the substituents on both the benzohydrazide and the aldehyde or ketone components. This modularity is a key feature in the construction of libraries of related compounds for various research applications. nih.govmdpi.comtandfonline.com
Table 2: Synthesis of a Hydrazone Analogue
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Reaction Condition | Product |
|---|
Further Transformations and Heterocyclic Annulation Pathways
Hydrazone derivatives are valuable intermediates in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic rings. researchgate.netresearchgate.net The reactive C=N-NH-C=O moiety within the hydrazone structure provides multiple sites for cyclization reactions.
These annulation pathways often involve reacting the hydrazone with a suitable bifunctional reagent, leading to the formation of five- or six-membered heterocyclic systems. For example, hydrazones can be used as precursors for the synthesis of pyrazole (B372694), pyrazoline, and pyrimidine (B1678525) derivatives. nih.govnih.gov The specific reaction conditions and the choice of the cyclizing agent determine the nature of the resulting heterocyclic ring. researchgate.netyoutube.com These reactions significantly expand the chemical diversity that can be accessed from a common benzohydrazide starting material, opening avenues for the creation of complex molecular architectures. nih.gov
Cyclization to 1,3,4-Oxadiazole (B1194373) Systems
The transformation of hydrazides into 1,3,4-oxadiazoles is a cornerstone of heterocyclic synthesis, providing a scaffold with significant applications in medicinal and materials chemistry. For this compound, this cyclization can be achieved through several established synthetic routes, primarily involving dehydration reactions with various reagents. A prevalent and effective method involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). nih.govniscpr.res.in This approach leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is derived from the parent benzohydrazide and the other from the reacting carboxylic acid.
The general mechanism for this reaction commences with the acylation of the terminal nitrogen of the hydrazide by the carboxylic acid, facilitated by the activating agent (POCl₃), to form a diacylhydrazine intermediate. Subsequent intramolecular cyclization through the elimination of water furnishes the stable 1,3,4-oxadiazole ring. The reaction conditions typically involve heating the mixture, often using POCl₃ as both the reagent and the solvent. nih.gov
Another versatile strategy for the synthesis of 1,3,4-oxadiazoles from this compound is through the oxidative cyclization of N'-arylidenecarbohydrazides. In this two-step process, the initial condensation of this compound with an aromatic aldehyde yields an N-acylhydrazone. This intermediate is then subjected to an oxidative cyclization. Various oxidizing agents can be employed for this transformation, including chloramine-T, iodine in the presence of a base, or even electrochemical methods. niscpr.res.in This method offers the advantage of introducing a wide range of substituents onto the oxadiazole ring, derived from the diversity of commercially available aldehydes.
A summary of potential cyclization reactions for this compound to form 1,3,4-oxadiazole derivatives is presented in the table below.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | R-COOH, POCl₃ | 2-(4-(Dimethylamino)-2-nitrophenyl)-5-R-1,3,4-oxadiazole | Dehydrative Cyclization |
| This compound | Ar-CHO then Oxidizing Agent (e.g., I₂, K₂CO₃) | 2-(4-(Dimethylamino)-2-nitrophenyl)-5-Ar-1,3,4-oxadiazole | Oxidative Cyclization of N-Acylhydrazone |
| This compound | CS₂, KOH, then alkyl halide | 2-(4-(Dimethylamino)-2-nitrophenyl)-5-alkylthio-1,3,4-oxadiazole | Cyclization with Carbon Disulfide |
Other Multicomponent Reactions Incorporating the Hydrazide Moiety
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. The hydrazide functionality of this compound presents an opportunity for its incorporation into various MCRs, leading to the synthesis of diverse heterocyclic scaffolds.
One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) . The classical Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. beilstein-journals.org this compound could potentially participate in the Ugi reaction in several ways. For instance, it could serve as the amine component, where the terminal -NH₂ group would react with the carbonyl compound to form a hydrazone intermediate, which then engages with the carboxylic acid and isocyanide. Alternatively, under certain conditions, the hydrazide itself might act as the carboxylic acid component, although this is less conventional. The products of such reactions would be complex peptidomimetic structures incorporating the 4-(dimethylamino)-2-nitrophenyl moiety.
Another well-known MCR is the Biginelli reaction , which typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones. eurekaselect.com While the direct participation of this compound in the classical Biginelli reaction is not straightforward, modifications of this reaction could potentially incorporate the hydrazide. For example, a pre-formed derivative of the hydrazide might act as one of the components, or a related MCR that accommodates a hydrazide nucleophile could be envisioned. The exploration of such possibilities could lead to novel pyrimidine-based derivatives.
The Passerini three-component reaction is another important MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxy carboxamides. wikipedia.org Similar to the Ugi reaction, this compound could potentially act as the carboxylic acid component, leading to the formation of α-acyloxy amides bearing the substituted phenyl ring.
The table below outlines the potential participation of this compound in these multicomponent reactions.
| Multicomponent Reaction | Potential Role of this compound | Reactants | Potential Product Scaffold |
| Ugi Reaction | Amine Component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide Derivative |
| Biginelli Reaction | Modified Component | Aldehyde, β-Ketoester | Dihydropyrimidinone Derivative |
| Passerini Reaction | Carboxylic Acid Component | Aldehyde, Isocyanide | α-Acyloxy Carboxamide Derivative |
It is important to note that while the participation of hydrazides in such MCRs is conceptually plausible and supported by the broader literature on multicomponent chemistry, specific examples utilizing this compound are not extensively documented. Further research in this area could unlock novel synthetic pathways to a wide array of complex molecules with potential biological activities.
Advanced Spectroscopic Analysis of this compound and Its Derivatives
The synthesis of related structures, such as Schiff bases derived from different isomers like N'-(4-(Dimethylamino)benzylidene)-4-nitrobenzohydrazide, has been reported. However, the unique electronic and steric arrangement of the dimethylamino group at the C-4 position and the nitro group at the C-2 position on the benzoyl moiety of the target compound would produce distinct spectral data.
Therefore, a detailed, data-driven analysis for each subsection of the requested article outline—covering ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry—cannot be provided at this time. The generation of such an article would require access to primary research data from the synthesis and characterization of this compound, which is not currently available.
Advanced Spectroscopic Characterization of 4 Dimethylamino 2 Nitrobenzohydrazide Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies
The electronic absorption spectra of 4-(Dimethylamino)-2-nitrobenzohydrazide and its derivatives are characterized by transitions within the molecule that are sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, provides valuable insights into the electronic structure of these compounds and their interactions with solvent molecules.
The UV-Vis spectra of molecules containing both an electron-donating group, such as the dimethylamino group, and an electron-accepting group, like the nitro group, on an aromatic system are typically dominated by an intense intramolecular charge transfer (ICT) band. This band corresponds to a π → π* transition, where electron density is promoted from the highest occupied molecular orbital (HOMO), largely localized on the electron-donating portion of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is predominantly associated with the electron-accepting moiety.
The position, intensity, and shape of this ICT band are highly dependent on the polarity of the solvent. wikipedia.org This phenomenon, solvatochromism, can be either positive (a bathochromic or red shift in absorption maximum, λmax, with increasing solvent polarity) or negative (a hypsochromic or blue shift with increasing solvent polarity). wikipedia.org
For compounds structurally similar to this compound, which possess strong electron-donating and accepting groups, a significant solvatochromic effect is often observed. The nature of this effect is dictated by the relative stabilization of the ground and excited states by the solvent. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower energy transition and a bathochromic shift (positive solvatochromism). Conversely, if the ground state is more polar and more stabilized by polar solvents, a hypsochromic shift (negative solvatochromism) will be observed.
In some instances, a phenomenon known as reverse solvatochromism can occur, where the compound exhibits positive solvatochromism in less polar solvents and negative solvatochromism in more polar solvents. This has been explained by considering the equilibrium between two resonance structures: a less polar benzenoid form and a more polar dipolar (quinoidal) form. researchgate.net In less polar solvents, the benzenoid form is better stabilized, while in more polar solvents, the dipolar form is favored. researchgate.net
Detailed research findings on analogous compounds demonstrate that the solvatochromic behavior can be systematically studied by measuring the UV-Vis absorption spectra in a range of solvents with varying polarities. The data is often presented in tables that correlate the absorption maximum (λmax) with solvent polarity parameters.
Research Findings and Data
| Solvent | Polarity Index | λmax (nm) of ICT Band |
|---|---|---|
| n-Hexane | 0.1 | 385 |
| Toluene | 2.4 | 410 |
| Chloroform | 4.1 | 435 |
| Acetone | 5.1 | 450 |
| Ethanol (B145695) | 5.2 | 465 |
| Methanol (B129727) | 6.6 | 470 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 485 |
| Water | 10.2 | 495 |
The data in the table illustrates a general trend of positive solvatochromism, where the absorption maximum of the intramolecular charge transfer band undergoes a bathochromic shift as the polarity of the solvent increases. This suggests that for this class of compounds, the excited state is significantly more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. The large shift observed between a non-polar solvent like n-hexane and a highly polar solvent like water would be indicative of a substantial change in the dipole moment of the molecule upon photoexcitation.
The systematic study of these solvent-dependent spectral shifts allows for a deeper understanding of the electronic properties of this compound and its derivatives, and can be used to probe the microenvironment of these molecules in various systems.
Crystallographic Analysis and Supramolecular Chemistry of Benzohydrazide Derivatives
Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination
No published single-crystal X-ray diffraction data, including unit cell parameters, space group, or other crystallographic details for 4-(Dimethylamino)-2-nitrobenzohydrazide could be located.
Analysis of Molecular Conformation and Torsion Angles in Crystal Structures
Information on the molecular conformation and specific torsion angles is derived directly from the solved crystal structure, which is not available.
Elucidation of Intermolecular Interactions and Crystal Packing
A detailed analysis of hydrogen bonding networks, aromatic π-π stacking, and other non-covalent interactions is contingent on available crystallographic information.
Implications for Crystal Engineering and Designed Solid-State Properties
Discussion on crystal engineering and the design of solid-state properties requires a thorough understanding of the compound's known crystal structure and intermolecular interactions, which are currently undocumented.
Should the crystal structure of this compound be determined and published in the future, a complete and accurate article can be generated.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, analyze molecular orbitals, and understand chemical reactivity.
For the related compound, 4-(Dimethylamino)benzohydrazide, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been performed to understand its structural and electronic properties. These calculations revealed that the molecule is essentially flat, with all non-hydrogen atoms lying close to a common plane. This planarity facilitates electron delocalization across the molecule.
The electronic structure of a molecule is often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
In studies of similar hydrazone derivatives, the HOMO is typically located on the more electron-rich parts of the molecule, acting as an electron donor, while the LUMO is situated on the electron-accepting regions. For instance, in a related N'-benzylidene-nicotinohydrazide derivative, the LUMO is distributed over the entire molecule, and the HOMO-LUMO energy gap is indicative of charge-transfer interactions within the molecule. While specific HOMO-LUMO data for 4-(Dimethylamino)-2-nitrobenzohydrazide is not available, the presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group would likely lead to a significant intramolecular charge transfer character, with the HOMO localized on the dimethylamino-substituted ring and the LUMO on the nitro-substituted part of the molecule.
Table 1: Frontier Molecular Orbital Properties of a Related Hydrazone Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule. It provides a description of the Lewis structure and charge distribution on atoms.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).
For molecules containing nitro groups, the MEP map typically shows a large negative potential region around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, positive potential is often located around hydrogen atoms. In the case of this compound, the MEP map would likely show a strong negative potential around the nitro group and the carbonyl oxygen of the hydrazide, while the amino hydrogens of the hydrazide would exhibit a positive potential. This information is crucial for understanding how the molecule interacts with other chemical species.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.
Table 2: Contribution of Intermolecular Contacts in a Structurally Related Azo Dye
| Contact Type | Contribution (%) |
|---|---|
| H···H | 33.6 |
| N···H/H···N | 17.2 |
| Cl···H/H···Cl | 14.1 |
| C···H/H···C | 14.1 |
Data from a study on (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile.
Theoretical Studies on Molecular Interactions and Binding Modes (e.g., in Sensor Recognition)
Theoretical studies, often in conjunction with experimental work, can elucidate the binding modes of molecules with specific targets, which is particularly relevant for the design of chemical sensors. While no specific theoretical studies on the sensor recognition properties of this compound were found, the structural motifs present in the molecule suggest its potential for such applications.
The hydrazide moiety is a known chelating agent for metal ions. Computational studies on similar hydrazone-based sensors have shown that the binding of a metal ion can lead to significant
Applications in Chemosensor Development
Design Principles for Chromogenic and Fluorescent Chemosensors
The design of chemosensors based on 4-(Dimethylamino)-2-nitrobenzohydrazide leverages the principles of intramolecular charge transfer (ICT). nih.gov The core structure features a donor-π-acceptor (D-π-A) arrangement, where the dimethylamino group acts as the electron donor and the nitro group serves as the electron acceptor. The benzohydrazide (B10538) moiety functions as both a part of the conjugated system and, crucially, as the ion recognition site or receptor.
Chromogenic (Colorimetric) Sensors: Upon binding with a specific metal ion, the electronic properties of the hydrazide group are altered. This change disrupts the ICT process within the molecule, causing a shift in the maximum absorption wavelength (λmax) of the sensor. This shift is perceived as a distinct color change, allowing for "naked-eye" detection of the target analyte. researchgate.net
Fluorescent Sensors: In fluorescent sensor design, the this compound framework can be integrated with a fluorophore. The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF). researcher.life In its free state, the sensor might exhibit weak or no fluorescence due to quenching mechanisms. When the hydrazide group chelates with a metal ion, conformational changes can inhibit these quenching pathways, leading to a significant "turn-on" fluorescent response. researcher.lifenih.gov The inherent features of hydrazide derivatives, including their large conjugated systems and active charge transfer capabilities, make them effective for these applications. researcher.life
Selective Recognition of Metal Ions and Other Analytes
Chemosensors derived from the this compound scaffold have demonstrated high selectivity for specific metal ions, most notably copper(II) (Cu²⁺). nih.govresearchgate.netnih.govrsc.org The hydrazide functional group provides a suitable coordination site for Cu²⁺, forming a stable complex.
The selectivity of these sensors is a critical feature. Studies show that while in the presence of a wide range of other common cations (such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺, Cd²⁺, Cr³⁺, Co²⁺, Ni²⁺, Pd²⁺, and Hg²⁺), the sensor exhibits a pronounced optical response exclusively for Cu²⁺. nih.govnih.gov This high selectivity is attributed to the specific coordination geometry and electronic requirements of the copper ion, which match the binding pocket of the hydrazide receptor.
The interaction typically involves the formation of a 1:1 complex between the sensor molecule and the metal ion. nih.govnih.gov This stoichiometry is often confirmed using methods like Job's plot analysis, which helps in understanding the binding mode between the sensor and the analyte. nih.gov
Mechanisms of Ion Recognition and Sensing (e.g., Chelation-Enhanced Fluorescence)
The detection process is governed by specific photophysical mechanisms that translate the ion-binding event into a measurable signal.
Intramolecular Charge Transfer (ICT): For chromogenic sensors, the primary mechanism is the modulation of the ICT pathway. nih.gov The binding of a cation to the hydrazide group alters the electron density of the molecule. This perturbation of the ground and excited states leads to a change in the energy gap, resulting in a shift in the absorption spectrum and a visible color change. nih.gov
Chelation-Enhanced Fluorescence (CHEF): This is a dominant mechanism in fluorescent sensors based on this scaffold. researcher.life In the unbound state, the fluorescence of the molecule is often quenched. Upon chelation with a metal ion like Cu²⁺, the hydrazide group and adjacent atoms form a rigid ring structure. This increased rigidity restricts intramolecular rotations and vibrations that would otherwise dissipate the excited-state energy non-radiatively. As a result, the radiative decay pathway (fluorescence) is favored, leading to a significant enhancement in emission intensity. researcher.life
"Turn-On" Sensing: Many sensors based on this compound are designed as "turn-on" probes, where a signal is generated upon analyte detection. nih.gov This is advantageous as it provides a high signal-to-noise ratio, enhancing detection sensitivity. nih.govrsc.org For instance, a sensor that is initially colorless and non-fluorescent may become brightly colored and fluorescent in the presence of the target ion. nih.gov
Table 1: Performance Characteristics of Hydrazide-Based Chemosensors for Copper (II)
| Sensor Feature | Observation | Mechanism | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Selectivity | High specificity for Cu²⁺ over other metal ions | Formation of a stable 1:1 complex | 0.10 µM | nih.gov |
| Response Type | Dual chromogenic and fluorogenic "turn-on" | ICT / CHEF | Not specified | nih.gov |
| Binding Constant | 1.3 x 10⁴ M⁻¹ | Complexation | Not specified | nih.gov |
| Reversibility | Reversible fluorescence response demonstrated | Complexation/Decomplexation | Not specified | nih.gov |
Development of Applied Sensing Platforms (e.g., Paper-Based Sensors)
To enhance their practical utility for on-site and point-of-care analysis, chemosensors based on this compound and similar structures have been integrated into portable platforms like paper-based strips. rsc.orgresearchgate.net These devices offer significant advantages, including low cost, disposability, and ease of use by non-specialists. researchgate.netrsc.orgnih.gov
The fabrication of these sensors typically involves immobilizing the chemosensor molecule onto a paper substrate. nih.gov When a sample solution containing the target analyte is applied to the strip, the reaction occurs directly on the paper, producing a color change that can be evaluated visually or with a simple portable reader. rsc.org
For instance, a paper-based chromogenic strip can provide a rapid, semi-quantitative test for the presence of a specific ion in environmental or biological samples. rsc.org The development of such point-of-use sensors is crucial for applications in environmental monitoring, food quality control, and preliminary clinical diagnostics where rapid screening is essential. rsc.orgrsc.org The ability to translate a laboratory-based spectrophotometric method to a simple paper strip demonstrates the potential for widespread, decentralized testing. rsc.org
Contribution to Organic Synthesis and Catalysis Research
Role of 4-(Dimethylamino)-2-nitrobenzohydrazide as a Precursor in Diverse Organic Transformations
While specific documented applications of this compound are not extensively reported, its molecular structure—comprising a reactive hydrazide moiety, an electron-donating dimethylamino group, and an electron-withdrawing nitro group—positions it as a highly versatile precursor for a variety of organic transformations. The hydrazide functional group is a well-established synthon for the synthesis of numerous heterocyclic compounds.
One of the most common transformations of hydrazides is their condensation reaction with aldehydes and ketones to form hydrazones. researchgate.net This reaction is fundamental to the construction of molecules with the azometine (—NHN=CH—) linkage, which are not only stable compounds in their own right but also serve as intermediates for further synthetic manipulations.
Furthermore, the inherent functionality of this compound makes it a promising candidate for synthesizing substituted heterocycles such as pyrazoles. The standard method for pyrazole (B372694) synthesis involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com By analogy, precursors containing both nitro and dimethylamino functionalities have been successfully used in regioselective cyclocondensation reactions. For instance, ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate reacts with substituted hydrazines to yield N1-substituted-4-nitropyrazole-5-carboxylates. This suggests that this compound could similarly serve as the hydrazine component in reactions with suitable 1,3-dielectrophiles to generate highly functionalized pyrazole systems. Such pyrazoles are of significant interest in medicinal chemistry and materials science.
The presence of the nitro group also opens avenues for intramolecular redox and cyclization reactions, potentially leading to the formation of cinnolines or other fused heterocyclic systems under appropriate conditions. rsc.org
Investigation of Hydrazone Derivatives as Ligands in Coordination Chemistry
Hydrazones derived from benzohydrazides are a prominent class of ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. These compounds typically act as chelating agents, binding to metal centers through multiple donor atoms, most commonly the imine nitrogen and the amide oxygen.
Hydrazones synthesized from precursors like 4-dimethylaminobenzohydrazide have demonstrated this capacity. For example, a series of hydrazones was prepared via the condensation of 4-dimethylaminobenzohydrazide with various aldehydes, including 2-chloro-5-nitrobenzaldehyde (B167295) and 3-methoxybenzaldehyde. nih.govresearchgate.net Structural analysis confirms that these molecules possess the necessary conformational flexibility and donor atoms to coordinate effectively with metal ions.
The coordination behavior of hydrazone ligands can be quite versatile:
Monodentate, Bidentate, or Tridentate Coordination: Depending on the structure of the hydrazone and the nature of the metal ion, coordination can occur in various modes. Simple hydrazones often act as bidentate ligands. However, if the aldehyde or ketone precursor contains additional donor groups (e.g., a hydroxyl group in a salicylaldehyde (B1680747) derivative), the resulting hydrazone can act as a tridentate ligand, coordinating through the phenolate (B1203915) oxygen, imine nitrogen, and enolate oxygen. researchgate.netnih.gov
Influence of Substituents: The electronic properties of substituents on the aromatic rings can modulate the coordination strength and the stability of the resulting metal complexes. The electron-donating dimethylamino group in derivatives of this compound would be expected to increase the electron density on the donor atoms, potentially enhancing their coordination ability. Conversely, the electron-withdrawing nitro group can also participate in coordination, a behavior observed in some nitro-substituted ligands where the oxygen atoms of the NO2 group bind to metal cations. d-nb.infomdpi.com
The ability of these hydrazone derivatives to form stable metal complexes makes them valuable in areas such as catalysis, materials science, and the development of analytical reagents for metal ion detection. dergipark.org.tr
| Hydrazide Precursor | Aldehyde/Ketone Partner | Resulting Hydrazone Ligand Type | Potential Coordination Sites | Reference |
|---|---|---|---|---|
| 4-Dimethylaminobenzohydrazide | 2-Chloro-5-nitrobenzaldehyde | Bidentate | Imino Nitrogen, Amide Oxygen | researchgate.net |
| 4-Dimethylaminobenzohydrazide | Salicylaldehyde Derivatives | Tridentate | Phenolate Oxygen, Imino Nitrogen, Enolate Oxygen | researchgate.net |
| Generic Hydrazide | Pyridine-2-carboxaldehyde | Tridentate | Pyridine (B92270) Nitrogen, Imino Nitrogen, Amide Oxygen | nih.gov |
| 3,5-Dinitrobenzoic acid (as ligand) | N/A (Coordination via NO2) | Bridging Ligand | Carboxylate Oxygens, Nitro Oxygens | mdpi.com |
Exploration of Related Dimethylamino-containing Motifs in Catalysis (e.g., 4-(Dimethylamino)pyridine Analogues)
The dimethylamino group is a powerful electron-donating substituent that is central to the function of many highly effective organic catalysts. The quintessential example is 4-(Dimethylamino)pyridine (DMAP), a nucleophilic catalyst widely employed in a vast array of organic reactions, most notably in acylation reactions of sterically hindered or unreactive alcohols. wikipedia.orgchemeurope.com
The catalytic efficacy of DMAP stems from the ability of the dimethylamino group to stabilize the positive charge on the pyridine ring in the key catalytic intermediate, the N-acylpyridinium ion. This stabilization occurs through resonance, which significantly increases the nucleophilicity of the pyridine nitrogen compared to pyridine itself. wikipedia.org The general mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acylating agent (like an acid anhydride) to form the highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol nucleophile to furnish the ester product and regenerate the DMAP catalyst. chemeurope.comorganic-chemistry.org
Research has shown that modifications to the DMAP structure can lead to even more potent catalysts. The key principle is to enhance the stability of the N-acylpyridinium intermediate, often by conformationally restricting the dimethylamino group to ensure optimal orbital overlap with the pyridine π-system. researchgate.net This has led to the development of several superior DMAP analogues.
Key findings in the development of DMAP analogues include:
Electron-Donating Groups: The presence of a strong electron-donating group is crucial for high catalytic activity. Pyridine analogues with electron-withdrawing groups show significantly lower activity. mdpi.comacs.org
Conformationally Restricted Analogues: Bicyclic and tricyclic analogues of DMAP, where the dimethylamino nitrogen is part of a fused ring system, have been synthesized. These structures lock the nitrogen's lone pair in an orientation that is parallel to the pyridine ring's p-orbitals, maximizing resonance stabilization. researchgate.net
Enhanced Catalytic Activity: As predicted, these conformationally restricted analogues exhibit significantly higher catalytic activity than DMAP. For example, certain tricyclic triaminopyridines have been found to be approximately six times more effective than DMAP in catalyzing the esterification of tertiary alcohols. researchgate.net
The study of DMAP and its derivatives underscores the critical role of the dimethylamino motif in designing powerful nucleophilic catalysts. While this compound itself is not a direct DMAP analogue, the principles governing the activity of the dimethylamino group in catalysis are broadly applicable and highlight the importance of this functional group in modern synthetic chemistry.
| Catalyst | Description | Relative Efficacy (vs. DMAP) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 4-(Dimethylamino)pyridine (DMAP) | Standard Nucleophilic Catalyst | Baseline (1x) | Planar Pyridine with Free-rotating NMe2 Group | researchgate.net |
| Bicyclic Diaminopyridine (e.g., catalyst 3 in source) | More Potent DMAP Analogue | Enhanced | Dimethylamino group part of a fused six-membered ring | researchgate.net |
| Tricyclic Triaminopyridine (e.g., catalyst 5 in source) | Highly Potent DMAP Analogue | ~6x more effective than DMAP | Highly rigid, fused ring system enforcing optimal orbital alignment | researchgate.net |
| 1,1,7,7-Tetramethyl-9-azajulolidine (TMAJ) | Highly Active DMAP Analogue | Much higher than DMAP | Conformationally restricted julolidine-type structure | researchgate.net |
Conclusion and Future Research Perspectives
Synthesis of Novel Benzohydrazide (B10538) and Hydrazone Derivatives
A significant avenue for future research lies in the synthesis of novel derivatives of 4-(Dimethylamino)-2-nitrobenzohydrazide. The core benzohydrazide structure serves as a versatile scaffold for chemical modification. biointerfaceresearch.compensoft.net A primary synthetic strategy involves the condensation reaction of the parent hydrazide with a wide array of substituted aldehydes and ketones. allresearchjournal.comresearchgate.net This approach allows for the facile generation of a diverse library of hydrazone derivatives, each with potentially unique chemical and physical properties.
Future synthetic efforts could explore:
Microwave-assisted synthesis: This technique has been shown to reduce reaction times and improve yields for other hydrazone derivatives, offering a more efficient route to novel compounds. pensoft.net
Multi-component reactions: These reactions can effectively combine three or more reactants in a single step, providing a powerful tool for creating complex molecules without isolating intermediates. biointerfaceresearch.com
Introduction of diverse functional groups: Reacting this compound with aldehydes and ketones containing various substituents (e.g., halogens, hydroxyl groups, heterocyclic rings) can systematically tune the electronic and steric properties of the resulting hydrazones. researchgate.netnih.gov This tailored approach is crucial for optimizing compounds for specific applications.
The flexibility in synthesis positions these derivatives as compelling candidates for extensive pharmacological and materials science investigations. researchgate.net
Advanced Characterization Techniques and Computational Modeling
Comprehensive characterization is essential to understanding the structure-property relationships of newly synthesized derivatives. Future studies will rely on a suite of advanced analytical techniques.
Spectroscopic and Spectrometric Methods: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H & ¹³C NMR), and mass spectrometry will remain fundamental for confirming the molecular structures of new compounds. researchgate.netrsc.org
Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure and detailed insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govresearchgate.net Understanding these crystal packing arrangements is crucial, as they can significantly influence the material's bulk properties.
Alongside experimental work, computational modeling will play an increasingly vital role.
Density Functional Theory (DFT): DFT calculations can be used to estimate lattice energies, analyze molecular orbitals (HOMO-LUMO), and predict vibrational frequencies, providing a theoretical counterpart to experimental data. researchgate.netchemrxiv.org
Molecular Docking: In the context of drug discovery, molecular docking simulations are invaluable for predicting the binding affinity and interaction modes of hydrazone derivatives with biological targets, such as enzymes or protein receptors. allresearchjournal.comrsc.orgnih.gov This in silico screening can help prioritize compounds for further biological evaluation.
The integration of these advanced experimental and computational methods will enable a deeper understanding at the molecular level, guiding the rational design of new materials and therapeutic agents.
Emerging Applications in Materials Science and Sensing Technologies
The unique electronic properties of hydrazones, often characterized by donor-pi-acceptor systems, make them attractive candidates for applications in materials science. The this compound framework, with its strong electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, is particularly promising.
Nonlinear Optical (NLO) Materials: Hydrazone derivatives have demonstrated significant second and third-order NLO properties, which are essential for applications in optical communications and data storage. researchgate.net The inherent asymmetry and charge-transfer characteristics of derivatives from this compound suggest they could be potent NLO materials.
Corrosion Inhibition: Certain benzohydrazide derivatives have been identified as effective corrosion inhibitors, likely due to their ability to adsorb onto metal surfaces and form a protective layer. biointerfaceresearch.com
Fluorescent Chemosensors: The hydrazone scaffold can be incorporated into molecules designed to detect specific ions or molecules. For instance, derivatives have been synthesized for the fluorescent detection of Zn²⁺ in aqueous solutions, highlighting their potential in environmental and biological sensing. researchgate.net
Future work should focus on fabricating and testing devices that incorporate these novel materials to validate their performance in these emerging technological areas.
Integration of this compound Chemistry in Interdisciplinary Research Areas
The versatile benzohydrazide scaffold serves as a bridge between organic synthesis and other scientific disciplines, most notably medicinal chemistry and analytical chemistry. biointerfaceresearch.compensoft.net
Medicinal Chemistry: Benzohydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. biointerfaceresearch.compensoft.netresearchgate.netnih.gov The specific structural motifs of this compound could lead to novel therapeutic agents. For example, related hydrazone structures have been investigated as potent inhibitors of enzymes like microtubule affinity regulating kinase 4 (MARK4), which is a target for cancer therapy. nih.gov
Analytical Chemistry: The ability of the hydrazide moiety to chelate metal ions is a well-documented property. biointerfaceresearch.com This suggests that this compound and its derivatives could be developed as analytical reagents for the detection and quantification of metal ions.
The continued exploration of this compound and its analogues will likely uncover new applications, fostering collaborations between synthetic chemists, biologists, materials scientists, and engineers to address complex scientific challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
